N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by:
- A 4-ethoxyphenyl group attached to the acetamide moiety.
- A sulfanyl bridge linking the acetamide to a 1,2,4-triazole ring.
- Substituents on the triazole: furan-2-ylmethyl at position 4 and pyrazin-2-yl at position 3.
This compound belongs to a class of molecules studied for their bioactivity, particularly anti-inflammatory and anti-exudative properties . Its structural complexity allows for interactions with biological targets through hydrogen bonding, hydrophobic effects, and π-π stacking.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O3S/c1-2-29-16-7-5-15(6-8-16)24-19(28)14-31-21-26-25-20(18-12-22-9-10-23-18)27(21)13-17-4-3-11-30-17/h3-12H,2,13-14H2,1H3,(H,24,28) |
InChI Key |
PRADIHHYIZDZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan and pyrazine moieties, and the final coupling with the ethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal and Anticancer Properties
The compound contains a triazole ring, which is well-known for its antifungal properties. Triazoles have been extensively studied as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant activity against a range of fungal pathogens .
Additionally, the presence of the pyrazine moiety may contribute to anticancer activity. Pyrazine derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
1.2 Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. Structure-activity relationship (SAR) studies involving N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can provide insights into which modifications enhance its pharmacological profile. By synthesizing analogs and evaluating their biological activities, researchers can identify key functional groups responsible for efficacy and selectivity .
Agricultural Applications
2.1 Pesticidal Properties
The compound's unique structure suggests potential applications in agriculture as a pesticide or fungicide. The triazole component is particularly relevant in this context, as many agricultural fungicides utilize triazole derivatives to control fungal diseases in crops. Studies have indicated that compounds with similar scaffolds can effectively inhibit fungal growth in agricultural settings .
2.2 Plant Growth Regulation
There is also potential for exploring the compound's effects on plant growth regulation. Compounds that interact with hormonal pathways or stress response mechanisms can enhance crop resilience against environmental stressors. Investigating the effects of this compound on plant physiology could reveal beneficial applications in sustainable agriculture.
Material Science
3.1 Electronic and Optical Properties
The presence of conjugated systems and heteroatoms in this compound warrants investigation into its electronic and optical properties. Such characteristics are vital for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Preliminary studies suggest that compounds with similar structures exhibit desirable charge transport properties .
3.2 Synthesis of Advanced Materials
The compound may serve as a precursor for synthesizing advanced materials through various chemical transformations. Its functional groups can be exploited to create polymers or composite materials with enhanced properties tailored for specific applications in electronics or photonics.
Summary Table of Applications
| Application Area | Potential Uses | Key Features |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Triazole ring structure |
| Anticancer agents | Pyrazine moiety | |
| SAR studies | Optimization of pharmacological profile | |
| Agricultural Sciences | Pesticides | Fungal inhibition |
| Plant growth regulators | Enhanced crop resilience | |
| Material Science | Organic electronics | Electronic and optical properties |
| Advanced materials synthesis | Functional group versatility |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The target compound shares a core triazole-thioacetamide scaffold with numerous derivatives. Key structural variations among analogs include:
Key Observations :
- Heterocyclic Variations : Pyrazine (target) vs. pyridine (VUAA-1, OLC-12) alters electronic properties. Pyrazine’s additional nitrogen may enhance hydrogen bonding .
- Acetamide Substituents : Ethoxy groups (target) improve solubility compared to ethyl or isopropyl groups (VUAA-1, OLC-12) .
- Biological Targets : While the target compound is studied for anti-exudative effects, pyridine-containing analogs like VUAA-1 target insect odorant receptors .
Structure-Activity Relationships (SAR)
Anti-Exudative Activity :
- Substituents on the phenyl ring (e.g., fluorine, ethoxy, nitro) enhance activity by increasing lipophilicity and membrane permeability .
- Furan-2-yl groups contribute to anti-exudative effects, possibly through modulation of inflammatory pathways .
- In vivo studies show the target compound’s derivatives (10 mg/kg) outperform diclofenac sodium (8 mg/kg) in reducing edema .
Antimicrobial Activity :
Orco Modulation :
Physicochemical Properties
| Property | Target Compound | VUAA-1 | KA3 |
|---|---|---|---|
| Molecular Weight | ~458.5 g/mol | ~409.5 g/mol | ~450–500 g/mol |
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.5–4.0 |
| Hydrogen Bond Acceptors | 8 | 6 | 7–9 |
| Solubility | Moderate (ethoxy group) | Low (ethyl/isopropyl) | Variable |
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound exhibiting diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features various functional groups, including an ethoxyphenyl moiety, a furan ring, a pyrazine ring, and a triazole ring. Its molecular formula is with a molecular weight of 426.9 g/mol. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediates such as 4-ethoxyphenylamine and furan derivatives, followed by condensation and cyclization reactions to form the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing furan and triazole rings exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown effectiveness against various bacterial strains:
- Escherichia coli - Minimum inhibitory concentration (MIC) values reported around 64 µg/mL.
- Staphylococcus aureus - Exhibited potent antibacterial activity with MIC values ranging from 8 to 256 µg/mL for related compounds.
These findings suggest that the presence of the furan and triazole moieties contributes to enhanced antimicrobial efficacy .
Anticancer Potential
The triazole ring has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell growth - Compounds with triazole structures have been shown to inhibit the growth of several cancer cell lines.
- Mechanism of action - Interaction with molecular targets such as kinases or other enzymes that regulate cell cycle progression.
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Furan Derivatives : A study highlighted that furan derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The incorporation of the pyrazine moiety further enhanced this activity.
Compound Bacterial Strain MIC (µg/mL) Furan Derivative 1 E. coli 64 Furan Derivative 2 Staphylococcus aureus 16 - Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines showing promising results in inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
